2-Methoxy-N-methyl-benzenepropanamine
Description
Contextualization of 2-Methoxy-N-methyl-benzenepropanamine within the Benzenepropanamine Class
This compound is a specific analogue within the broader class of benzenepropanamines. Its structure is distinguished by a methoxy (B1213986) group at the second position of the benzene (B151609) ring and a methyl group on the nitrogen of the propanamine side chain. These substitutions are critical in determining the compound's physicochemical properties and its potential interactions with biological targets. The presence and position of the methoxy group, for instance, can significantly influence the molecule's polarity and its ability to cross the blood-brain barrier.
Historical Academic Perspectives on Related Benzenepropanamines
The academic investigation of benzenepropanamines is part of the larger history of research into phenethylamines and related compounds. Early studies in the 20th century focused on understanding the structure-activity relationships of these molecules, particularly their impact on neurotransmitter systems. Research has historically explored how modifications to the benzene ring and the amine side chain alter the pharmacological profile of these compounds.
Significance of Alkylaminopropanamine Scaffolds in Chemical Biology
The alkylaminopropanamine scaffold is of considerable interest in chemical biology due to its prevalence in neuroactive compounds. This structural unit serves as a versatile template for the design of molecules that can modulate the function of various receptors and transporters in the brain. The ability to systematically modify the alkyl and amine components of the scaffold allows researchers to fine-tune the biological activity of these compounds, making them valuable tools for studying neurological processes. nih.gov
Overview of Research Paradigms Applied to Related Alkylamines
The study of alkylamines, including those with a benzenepropanamine core, employs a range of research methodologies. Synthetic chemistry plays a crucial role in creating libraries of related compounds for structure-activity relationship studies. rsc.orgrsc.org In vitro techniques, such as radioligand binding assays, are used to determine the affinity of these compounds for specific biological targets. Furthermore, in vivo studies in animal models are conducted to assess their physiological and behavioral effects. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for characterizing these compounds and their metabolites. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12-9-5-7-10-6-3-4-8-11(10)13-2/h3-4,6,8,12H,5,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEQYGTUWKHOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Methoxy N Methyl Benzenepropanamine and Analogues
Established Synthetic Pathways for Benzenepropanamine Core Structures
The formation of the fundamental benzenepropanamine skeleton can be achieved through several reliable synthetic routes. These methods are broadly applicable and can be adapted to produce a wide range of analogues.
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the synthesis of amines, including the benzenepropanamine core. wikipedia.orgjocpr.com This reaction involves the condensation of a carbonyl compound, such as an aldehyde or a ketone, with an amine to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine. wikipedia.orgbyu.edu The reaction is typically carried out in a one-pot procedure under neutral or weakly acidic conditions. wikipedia.org
A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.commasterorganicchemistry.com Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel is also an effective method. wikipedia.org The choice of reducing agent can be critical for the success of the reaction, as some reagents offer greater selectivity for the imine over the starting carbonyl compound. masterorganicchemistry.com For instance, sodium cyanoborohydride is particularly effective because it is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion).
The versatility of reductive amination allows for the synthesis of primary, secondary, and tertiary amines by selecting the appropriate amine and carbonyl starting materials. youtube.com For the synthesis of a benzenepropanamine core, a suitable phenylpropanal or phenylpropanone derivative would be reacted with an appropriate amine.
Amide Formation and Reduction Pathways
Another robust strategy for constructing the benzenepropanamine framework involves the formation of an amide bond followed by its reduction. This two-step process offers a high degree of control and is often used to prepare specific amine architectures. youtube.com
The initial amide formation can be achieved by reacting a carboxylic acid or its derivative (such as an acid chloride or ester) with an amine. nih.govlibretexts.org The direct condensation of a carboxylic acid and an amine often requires activating agents to facilitate the reaction. nih.gov A more common approach is to convert the carboxylic acid to a more reactive species, like an acid chloride, which then readily reacts with the amine to form the amide. youtube.com
Alkylation Reactions for Amine Functionalization
Alkylation reactions are a direct method for introducing alkyl groups onto an amine nitrogen, a key step in the synthesis of N-substituted benzenepropanamines. wikipedia.org This type of reaction, known as N-alkylation, typically involves the reaction of an amine with an alkyl halide in a nucleophilic substitution reaction. libretexts.org
However, a significant challenge with direct alkylation of primary or secondary amines is the potential for overalkylation. nih.govyoutube.com The product of the initial alkylation is often more nucleophilic than the starting amine, leading to the formation of di- and tri-alkylated products. youtube.com To circumvent this issue, alternative strategies have been developed. One such method is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate to achieve monoalkylation and produce primary amines. libretexts.org For the synthesis of secondary amines, reductive amination is often a more controlled and efficient alternative to direct alkylation. masterorganicchemistry.com
Despite the potential for overalkylation, direct alkylation remains a useful method, particularly for the synthesis of tertiary amines and quaternary ammonium (B1175870) salts where multiple alkylations are desired. libretexts.orgwikipedia.org
Targeted Synthesis of 2-Methoxy-N-methyl-benzenepropanamine
The specific synthesis of this compound requires a focused approach that leverages the general principles of amine synthesis while incorporating the desired methoxy (B1213986) and N-methyl functionalities.
Precursor Identification and Elaboration
The synthesis of this compound can commence from readily available starting materials. A logical precursor is 2-methoxyphenylpropanone or 2-methoxyphenylpropanal. These carbonyl compounds contain the necessary carbon skeleton and the methoxy group at the desired position on the benzene (B151609) ring.
For instance, starting with 2-methoxyphenylpropanone, a reductive amination reaction with methylamine (B109427) would directly yield the target compound. The reaction would proceed through the formation of an intermediate imine, which is then reduced.
| Starting Material | Reagent | Reaction Type | Product |
| 2-Methoxyphenylpropanone | Methylamine | Reductive Amination | This compound |
| 2-Methoxyphenylpropanoic acid | Methylamine, then reducing agent | Amide formation and reduction | This compound |
Alternatively, one could start with 2-methoxyphenylpropanoic acid. This carboxylic acid can be converted to the corresponding amide by reaction with methylamine, and subsequent reduction with a strong reducing agent like LiAlH₄ would furnish this compound.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. nih.gov Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the specific reagents used. scielo.brchemrxiv.org
In the context of reductive amination for the synthesis of this compound, the choice of reducing agent can significantly impact the outcome. While sodium borohydride can be used, sodium cyanoborohydride or sodium triacetoxyborohydride often provide better yields and fewer side products due to their enhanced selectivity for the iminium ion. byu.edu The pH of the reaction medium is also an important factor; slightly acidic conditions are generally optimal for imine formation. wikipedia.org
For the amide reduction pathway, the efficiency of the reduction step is critical. The choice of reducing agent and the reaction temperature can influence the yield and the formation of any potential byproducts. Careful control of the stoichiometry of the reagents is also essential to ensure complete conversion and minimize waste.
The purification of the final product is another important consideration. Techniques such as distillation or column chromatography are often employed to isolate the desired this compound from any unreacted starting materials or side products. The optimization of these purification steps is vital for obtaining a high-purity compound. orgsyn.org
| Parameter | Considerations for Optimization |
| Solvent | Should dissolve reactants and not interfere with the reaction. |
| Temperature | Affects reaction rate and selectivity. |
| Reaction Time | Monitored to ensure completion of the reaction. |
| Reducing Agent | Choice impacts selectivity and yield. |
| pH | Crucial for optimizing imine formation in reductive amination. |
| Purification Method | Selected to effectively remove impurities. |
By carefully selecting the synthetic route and optimizing the reaction conditions, this compound can be synthesized efficiently and in high purity.
Design and Synthesis of Derivatives and Analogues of this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the systematic design and synthesis of a diverse range of derivatives and analogues. These modifications can be broadly categorized into three main areas: substitution on the benzene ring, derivatization of the secondary amine, and the incorporation of the core structure into larger heterocyclic systems. Such derivatizations are crucial for exploring structure-activity relationships in medicinal chemistry and materials science.
Modifications to the benzene ring of the this compound scaffold are typically achieved through electrophilic aromatic substitution (EAS) reactions. msu.edu The existing methoxy group (-OCH₃) at the C2 position and the alkyl side chain at the C1 position are key determinants of the regioselectivity of these reactions. The methoxy group is a strong activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself (C3 and C5, and C6). msu.eduyoutube.com Conversely, the alkyl side chain is a weak activating group, also directing ortho and para. The interplay of these directing effects governs the substitution pattern on the aromatic ring.
Common EAS reactions that can be employed to synthesize a variety of substituted analogues include:
Nitration: Introducing a nitro group (-NO₂) onto the aromatic ring is accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.comyoutube.com The strongly activating methoxy group facilitates this reaction, leading primarily to substitution at the C5 (para) position due to steric hindrance at the C3 (ortho) position.
Halogenation: The introduction of halogen atoms (Br, Cl) can be achieved using reagents like Br₂ with a Lewis acid catalyst such as FeBr₃, or Cl₂ with AlCl₃. youtube.com The high activation provided by the methoxy group may allow the reaction to proceed even under milder conditions. The primary products are expected to be the 5-halo derivatives.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl (R) and acyl (R-C=O) groups, respectively. Friedel-Crafts acylation, using an acyl chloride (RCOCl) and a Lewis acid catalyst like AlCl₃, is generally preferred over alkylation because it is less prone to polysubstitution and carbocation rearrangements. msu.eduyoutube.com The resulting ketone can be subsequently reduced to an alkyl group if desired. The acyl group would be directed to the C5 position.
The table below summarizes common electrophilic aromatic substitution strategies for modifying the benzene ring.
| Reaction Type | Reagents | Typical Electrophile (E+) | Expected Position of Substitution | Resulting Substituent |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C5 | -NO₂ |
| Halogenation | Br₂, FeBr₃ | Br⁺ | C5 | -Br |
| Halogenation | Cl₂, AlCl₃ | Cl⁺ | C5 | -Cl |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | C5 | -COR |
| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | C5 | -SO₃H |
The secondary amine nitrogen in this compound is a nucleophilic center that is readily amenable to derivatization. N-alkylation and N-acylation are fundamental strategies to introduce a wide variety of functional groups, thereby modifying the compound's steric and electronic properties.
N-Alkylation: This process involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. A common method is nucleophilic substitution with alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the generated acid. Another approach is reductive amination, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This method is highly versatile for introducing a broad range of alkyl substituents.
N-Acylation: This involves the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. researchgate.net These reactions are typically high-yielding and proceed under mild conditions, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. jfda-online.comresearchgate.net The resulting amides are generally stable compounds. The use of different acylating agents allows for the introduction of diverse functionalities. For example, using acetyl chloride yields an N-acetamide derivative, while benzoyl chloride yields an N-benzamide derivative.
The following table details common reagents used for N-derivatization.
| Derivatization Type | Reagent Class | Example Reagent | Resulting Functional Group |
| N-Alkylation | Alkyl Halide | Ethyl Iodide | N-Ethyl |
| N-Alkylation | Aldehyde/Ketone + Reducing Agent | Acetaldehyde, NaBH₄ | N-Ethyl |
| N-Alkylation | Benzyl Halide | Benzyl Bromide | N-Benzyl |
| N-Acylation | Acid Chloride | Acetyl Chloride | N-Acetamide |
| N-Acylation | Acid Anhydride | Acetic Anhydride | N-Acetamide |
| N-Acylation | Acid Chloride | Benzoyl Chloride | N-Benzamide |
The benzenepropanamine skeleton can serve as a key building block for the synthesis of more complex heterocyclic structures. Intramolecular cyclization reactions can be designed to incorporate the nitrogen atom and portions of the carbon framework into a new ring system. Such strategies are pivotal in generating novel molecular scaffolds.
Prominent examples of cyclization strategies applicable to phenethylamine-type structures include:
Bischler-Napieralski Reaction: This reaction allows for the synthesis of 3,4-dihydroisoquinolines. The process begins with the N-acylation of the benzenepropanamine, followed by a cyclodehydration reaction using a condensing agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). The subsequent dihydroisoquinoline can be dehydrogenated to form a fully aromatic isoquinoline (B145761) ring system.
Pictet-Spengler Reaction: This reaction forms a tetrahydroisoquinoline ring by condensing the benzenepropanamine with an aldehyde or ketone in the presence of a protic or Lewis acid catalyst. This reaction is particularly significant as it often proceeds under mild conditions and can be used to generate chiral centers if a chiral starting material or catalyst is used.
Intramolecular Heck Reaction: If an appropriate halogen substituent is introduced onto the benzene ring (e.g., at the C6 position), an intramolecular palladium-catalyzed Heck reaction could be employed to form a nitrogen-containing ring by coupling the aromatic ring with a double bond introduced onto the N-alkyl chain.
These synthetic routes transform the linear benzenepropanamine structure into rigid, polycyclic systems, significantly altering its three-dimensional shape and chemical properties.
Solid-Phase Synthetic Approaches for Library Generation
Solid-phase organic synthesis (SPOS) is a powerful technique for the high-throughput generation of compound libraries, which is essential for drug discovery and materials science research. crsubscription.com This methodology can be adapted for the synthesis of a diverse library of this compound analogues by immobilizing the core scaffold onto a solid support (e.g., a polymer resin) and then performing a series of chemical modifications. crsubscription.comresearchgate.net
The general workflow for a solid-phase synthesis approach would be:
Immobilization: The this compound scaffold is attached to a solid support via a suitable linker. Attachment could occur at several points. For instance, a functional group (like a carboxylic acid or hydroxyl group) previously introduced onto the benzene ring could be used to form a covalent bond with the resin.
Sequential Derivatization: With the scaffold anchored, a series of reactions can be performed. For example, the N-methylamine can be acylated or further alkylated as described in section 2.3.2. Subsequently, the aromatic ring could be modified via reactions like nitration or halogenation. The use of a solid support simplifies purification, as excess reagents and byproducts are simply washed away after each step.
Cleavage: Once all the desired chemical modifications are complete, the final derivative is cleaved from the solid support, yielding the purified product.
This approach is highly amenable to combinatorial chemistry techniques like parallel synthesis or the "mix and split" method to rapidly generate a large number of unique analogues from a common intermediate. imperial.ac.uk For example, in a parallel synthesis, the immobilized scaffold could be distributed into an array of reaction vessels, and a different N-acylating agent could be added to each vessel, producing a library of different N-acyl derivatives simultaneously.
Stereochemical Research and Enantiomeric Purity
Enantioselective Synthetic Routes for Chiral Benzenepropanamines
The synthesis of specific enantiomers of chiral benzenepropanamines can be achieved through various asymmetric strategies, including catalytic hydrogenation and the use of chiral auxiliaries. These methods aim to introduce the desired stereochemistry with high fidelity.
Asymmetric catalytic hydrogenation of prochiral imines is a powerful and atom-economical method for the synthesis of chiral amines. This approach typically involves the use of a chiral transition metal catalyst, often based on rhodium, iridium, or palladium, to facilitate the enantioselective addition of hydrogen across the C=N double bond. For benzenepropanamine structures, a precursor imine can be hydrogenated to establish the chiral center at the carbon adjacent to the aromatic ring.
| Substrate (Ar) | Catalyst/Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Phenyl | Pd(CF₃CO₂)₂/(S)-SegPhos | Trifluoroethanol | 95 | 96 |
| 4-Methoxyphenyl | Pd(CF₃CO₂)₂/(S)-SegPhos | Trifluoroethanol | 98 | 99 |
| 2-Naphthyl | Pd(CF₃CO₂)₂/(S)-SegPhos | Trifluoroethanol | 99 | 98 |
| 3-Thienyl | Pd(CF₃CO₂)₂/(S)-SegPhos | Trifluoroethanol | 90 | 87 |
Data is for analogous N-diphenylphosphinyl ketimine substrates and not directly for the precursor to 2-Methoxy-N-methyl-benzenepropanamine.
Another prevalent strategy for asymmetric synthesis is the use of a chiral auxiliary. This involves the temporary incorporation of a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
For the synthesis of chiral benzenepropanamines, a common approach involves the alkylation of an enolate derived from an amide formed between a carboxylic acid and a chiral auxiliary. Pseudoephedrine and its analogue pseudoephenamine are well-known chiral auxiliaries for this purpose. The chiral auxiliary controls the facial selectivity of the incoming electrophile (an alkyl halide), leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.
The diastereomeric ratios (dr) achieved in such alkylation reactions are often very high, indicating excellent stereocontrol. The following table summarizes typical results for the alkylation of pseudoephenamine amides, which are precursors to chiral carboxylic acids that can be further converted to the target amine.
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| CH₃I | 99 | ≥99:1 |
| CH₃CH₂I | 95 | 98:2 |
| PhCH₂Br | 99 | ≥99:1 |
| Allyl Bromide | 92 | 98:2 |
Data is for the alkylation of pseudoephenamine amides, which are versatile intermediates in asymmetric synthesis.
Enantiomeric Resolution Techniques
When a chiral compound is synthesized as a racemic mixture, the separation of the enantiomers, known as resolution, is necessary to obtain the pure stereoisomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful technique for the analytical and preparative scale resolution of enantiomers.
The resolution of methoxyphenamine (B1676417) has been successfully achieved using a chiral stationary phase (CSP) based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. The effectiveness of the separation is quantified by the separation factor (α) and the resolution (Rs). A study demonstrated that a CSP with N-CH₃ amide connecting groups provided superior resolution compared to one with N-H amide connecting groups. nih.gov The N-methyl group and the 2-methoxyphenyl group of methoxyphenamine were found to be crucial for achieving good chiral recognition on this type of stationary phase. nih.gov
| Chiral Stationary Phase Connecting Group | Separation Factor (α) | Resolution (Rs) |
|---|---|---|
| N-H Amide | 1.09 | 1.55 |
| N-CH₃ Amide | 1.42 | 4.22 |
Data from the resolution of methoxyphenamine on a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid-based CSP. nih.gov
Stereoisomer Characterization and Absolute Configuration Determination
Once the enantiomers have been synthesized or resolved, it is essential to characterize them and determine their absolute configuration (R or S). Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, often in conjunction with chiral derivatizing agents (CDAs).
One of the most widely used methods is the Mosher's method, which involves the reaction of the chiral amine with the two enantiomers of a chiral acid, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on the protons of the original amine. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the two diastereomeric amides, the absolute configuration of the amine can be determined.
| Proton | δ (S-MTPA amide) (ppm) | δ (R-MTPA amide) (ppm) | Δδ (δS - δR) (ppm) | Predicted Sign for (S)-amine |
|---|---|---|---|---|
| CH₃ (on chiral center) | 1.15 | 1.25 | -0.10 | - |
| CH₂ (methylene) | 2.90 | 2.80 | +0.10 | + |
| N-CH₃ | 2.50 | 2.60 | -0.10 | - |
| OCH₃ (on phenyl ring) | 3.85 | 3.80 | +0.05 | + |
This table presents hypothetical data to illustrate the application of Mosher's method. The signs of Δδ are predicted based on the established conformational models of Mosher's amides.
Metabolic Fate and Biotransformation Pathways of 2 Methoxy N Methyl Benzenepropanamine
In Vitro Metabolic Stability and Metabolite Profiling
The initial assessment of a compound's metabolic fate typically involves in vitro studies to determine its stability in the presence of key drug-metabolizing enzymes and to identify the primary metabolites formed.
The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is often evaluated using in vitro systems such as liver microsomes and cytosolic fractions. researchgate.net Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, most notably the cytochrome P450 (CYP450) superfamily. nih.govpsu.edu Cytosolic fractions, on the other hand, contain various soluble enzymes, including some transferases involved in Phase II metabolism. nih.gov
Incubation of a compound like 2-Methoxy-N-methyl-benzenepropanamine with human liver microsomes (HLMs) in the presence of cofactors such as NADPH would initiate Phase I oxidative reactions. nih.gov The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance and metabolic half-life. researchgate.net Studies on structurally similar compounds, such as methoxyphenamine (B1676417), have utilized human B-lymphoblastoid cell lines transfected with specific CYP450 enzymes, as well as cell lysates and microsomes, to elucidate metabolic pathways. nih.gov These studies demonstrate that such systems are capable of forming a range of metabolites. nih.gov
The in vitro metabolic profile of a related compound, 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), was successfully characterized using pooled human liver microsomes (pHLM), leading to the identification of several Phase I metabolites. nih.gov This highlights the utility of microsomal incubations in predicting the metabolic fate of new psychoactive substances and other xenobiotics.
Phase I reactions typically involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the parent molecule, preparing it for Phase II conjugation. nih.gov For this compound, the primary Phase I pathways are expected to be O-demethylation, N-demethylation, aromatic hydroxylation, and benzylic oxidation.
The cleavage of the methyl group from the methoxy (B1213986) moiety (O-demethylation) is a common metabolic pathway for compounds containing an aryl methyl ether. This reaction is primarily catalyzed by CYP450 enzymes and results in the formation of a phenolic metabolite. For instance, the metabolism of methoxyphenamine and 2-methoxyamphetamine, which also possess a methoxy group on the benzene (B151609) ring, prominently features O-dealkylation as a major metabolic route. nih.gov Similarly, the in vitro metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin in human liver microsomes showed that the most abundant metabolite was formed through demethylation of a methoxyl group. nih.gov This resulting hydroxyl group can then undergo Phase II conjugation.
The removal of the methyl group from the secondary amine (N-demethylation) is another key Phase I metabolic pathway, also mediated by the CYP450 system. This reaction transforms the secondary amine into a primary amine. In studies of methoxyphenamine, N-demethylation was identified as a minor metabolic pathway. nih.gov The process of N-demethylation is a well-documented reaction for many N-methylated compounds and is a critical step in their biotransformation.
Aromatic hydroxylation involves the addition of a hydroxyl group directly onto the benzene ring, a reaction also catalyzed by CYP450 enzymes. The position of hydroxylation can vary. For methoxyphenamine and 2-methoxyamphetamine, aromatic hydroxylation at the 5-position (para to the propanamine side chain) was a main metabolic pathway. nih.gov An additional ring-hydroxylated metabolite, tentatively identified as the 3-hydroxy-2-methoxy derivative, was also observed. nih.gov
Benzylic oxidation, the oxidation of the carbon atom attached to the benzene ring, is another potential metabolic route, although likely less prominent for this specific structure compared to the other pathways.
The following table summarizes the expected Phase I metabolites of this compound based on the metabolism of analogous compounds.
| Metabolic Pathway | Predicted Metabolite | Enzyme System |
| O-Demethylation | 2-Hydroxy-N-methyl-benzenepropanamine | Cytochrome P450 |
| N-Demethylation | 2-Methoxy-benzenepropanamine | Cytochrome P450 |
| Aromatic Hydroxylation | 2-Methoxy-5-hydroxy-N-methyl-benzenepropanamine | Cytochrome P450 |
| Aromatic Hydroxylation | 2-Methoxy-3-hydroxy-N-methyl-benzenepropanamine | Cytochrome P450 |
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. nih.gov These reactions are catalyzed by transferase enzymes.
The phenolic metabolites formed through O-demethylation and aromatic hydroxylation are primary candidates for Phase II conjugation. The principal Phase II reactions for these hydroxylated metabolites would be glucuronidation and sulfation.
Glucuronidation: This involves the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation: This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, catalyzed by sulfotransferases (SULTs).
The primary amine metabolite formed via N-demethylation could also undergo acetylation, a reaction catalyzed by N-acetyltransferases (NATs).
The expected Phase II metabolites are summarized in the table below.
| Phase I Metabolite | Conjugation Reaction | Predicted Phase II Metabolite | Enzyme Family |
| 2-Hydroxy-N-methyl-benzenepropanamine | Glucuronidation | 2-(Glucuronidyloxy)-N-methyl-benzenepropanamine | UGTs |
| 2-Hydroxy-N-methyl-benzenepropanamine | Sulfation | 2-(Sulfoxyloxy)-N-methyl-benzenepropanamine | SULTs |
| 2-Methoxy-5-hydroxy-N-methyl-benzenepropanamine | Glucuronidation | 2-Methoxy-5-(glucuronidyloxy)-N-methyl-benzenepropanamine | UGTs |
| 2-Methoxy-5-hydroxy-N-methyl-benzenepropanamine | Sulfation | 2-Methoxy-5-(sulfoxyloxy)-N-methyl-benzenepropanamine | SULTs |
| 2-Methoxy-benzenepropanamine | Acetylation | N-Acetyl-2-methoxy-benzenepropanamine | NATs |
Identification of Phase II Biotransformation Products
In Vivo Metabolic Disposition in Preclinical Models
No specific in vivo studies on the metabolic disposition, excretion, or circulating metabolites of this compound in any preclinical model were identified in the public literature. Research on structurally similar compounds, such as N-methyl-2-aminoindane, has utilized rat models to investigate in vivo metabolism, identifying hydroxylated and acetylated metabolites in urine. researchgate.net Such studies are essential for a complete understanding of a compound's metabolic profile.
There are no published excretion or mass balance studies for this compound. These studies are fundamental in drug development to understand the routes and extent of elimination of a compound and its metabolites from the body.
Information regarding species-specific metabolic differences for this compound is not available. Metabolic pathways can vary significantly between species (e.g., rat, dog, human), which is a critical consideration in preclinical development. nih.gov
No studies have identified or quantified the major circulating metabolites of this compound in plasma, blood, or other biological fluids.
Enzymatic Systems Involved in this compound Metabolism
The specific enzymatic systems responsible for the metabolism of this compound have not been characterized. However, based on its structure, several enzyme superfamilies would likely be involved.
Cytochrome P450 (CYP) Enzymes : This superfamily of enzymes is central to Phase I metabolism of most xenobiotics. For this compound, CYP enzymes would be predicted to catalyze key initial reactions such as:
O-demethylation of the methoxy group to form a phenol.
N-demethylation of the secondary amine to yield the primary amine analog.
Hydroxylation at various positions on the benzene ring or the propyl side chain. nih.gov
Flavin-containing Monooxygenases (FMOs) : FMOs can also metabolize nitrogen-containing compounds, potentially leading to N-oxidation.
UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) : As discussed in section 4.1.3, these Phase II enzymes would be responsible for conjugating the hydroxylated metabolites produced by Phase I enzymes. nih.govnih.gov
Without experimental data from incubations with human liver microsomes, S9 fractions, or recombinant enzymes, the specific isoforms involved and their relative contributions remain speculative. researchgate.netnih.gov
Cytochrome P450 (CYP) Isoenzyme Contribution (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4)
The metabolism of many amphetamine-like substances is significantly influenced by the polymorphic cytochrome P450 isoenzyme CYP2D6. nih.gov For N-alkylated and methoxy-substituted phenethylamines, several CYP isoenzymes are likely involved in their biotransformation.
CYP2D6: This isoenzyme is a primary catalyst for the metabolism of numerous amphetamine analogues. nih.gov It is anticipated to play a crucial role in the metabolism of this compound, likely mediating both N-demethylation and aromatic hydroxylation. Studies on methamphetamine, a structurally related compound, show that CYP2D6 is involved in its metabolism, although it acts as a weak substrate. nih.gov For 3,4-methylenedioxymethamphetamine (MDMA), CYP2D6 is a high-affinity substrate. nih.gov
CYP1A2, CYP2B6, and CYP3A4: In addition to CYP2D6, other CYP isoenzymes are known to contribute to the metabolism of amphetamine and its derivatives. nih.govcaymanchem.com For instance, the metabolism of MDMA involves CYP1A2 and, to a lesser extent, CYP2B6 and CYP3A4. nih.gov These enzymes could be involved in the oxidative metabolism of this compound, potentially contributing to N-demethylation or hydroxylation of the benzene ring. Research on methamphetamine has suggested a possible stimulatory effect on CYP2C6 (the rat ortholog of human CYP2C9) and the CYP2D subfamily. nih.gov
The expected major metabolic pathways mediated by CYP enzymes include:
N-demethylation: The removal of the methyl group from the nitrogen atom to form 2-Methoxy-benzenepropanamine.
O-demethylation: The removal of the methyl group from the methoxy substituent on the benzene ring, leading to a hydroxylated metabolite. The position of the methoxy group can influence the rate of this reaction. nih.gov
Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene ring. This is a common metabolic pathway for amphetamines. caymanchem.com
The following table summarizes the potential contribution of major CYP isoenzymes in the metabolism of structurally related compounds, which can be extrapolated to this compound.
| CYP Isoenzyme | Potential Role in Metabolism of this compound (Inferred) | Reference Compounds |
| CYP2D6 | Primary enzyme for N-demethylation and aromatic hydroxylation. | Amphetamine, Methamphetamine, MDMA nih.govcaymanchem.com |
| CYP1A2 | Contributes to oxidative metabolism, potentially N-demethylation. | MDMA nih.gov |
| CYP3A4 | Minor role in oxidative metabolism. | Amphetamine, MDMA nih.govcaymanchem.com |
| CYP2C9/2C19 | Potential minor contribution to oxidative pathways. | Methamphetamine (inducer of rat CYP2C6) nih.gov |
Non-CYP Mediated Metabolic Processes
While CYP enzymes are central to the phase I metabolism of many xenobiotics, non-CYP mediated pathways can also play a significant role. For a compound like this compound, these could include reactions catalyzed by flavin-containing monooxygenases (FMOs) and monoamine oxidases (MAOs), as well as phase II conjugation reactions.
Flavin-Containing Monooxygenases (FMOs): FMOs are involved in the N-oxygenation of various secondary and tertiary amines. It is plausible that FMOs could metabolize this compound to its corresponding N-oxide.
Monoamine Oxidases (MAOs): MAOs are responsible for the oxidative deamination of primary, secondary, and tertiary amines. While the N-methyl group might hinder MAO activity compared to a primary amine, it is possible that MAO could contribute to the metabolism of either the parent compound or its N-demethylated metabolite.
Phase II Conjugation: The primary metabolites formed through phase I reactions, such as hydroxylated and N-demethylated products, are likely to undergo phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. The principal conjugation pathways would include:
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major pathway for the conjugation of hydroxylated metabolites.
Sulfation: Catalyzed by sulfotransferases (SULTs), this is another important pathway for the conjugation of phenolic metabolites.
Kinetic Characterization of Metabolic Pathways
The kinetic characterization of the metabolic pathways for this compound is not available in the published literature. However, based on studies of analogous compounds, we can make some general inferences.
The kinetics of metabolism are likely to be influenced by the specific CYP isoenzymes involved. For example, if CYP2D6 is the primary metabolizing enzyme, genetic polymorphisms in the CYP2D6 gene could lead to significant inter-individual variability in the rate of metabolism. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which would affect the plasma concentrations and clearance of the compound.
In vitro studies using human liver microsomes or recombinant CYP enzymes would be necessary to determine the key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for the major metabolic pathways. Such studies on methamphetamine and MDMA have shown that MDMA is oxidized by CYP2D6 at a much faster rate than methamphetamine. nih.gov
The following table presents hypothetical kinetic data based on what might be expected for a compound of this class, to illustrate the type of information that would be generated from in vitro metabolic studies.
| Metabolic Pathway | Enzyme | Hypothetical Km (µM) | Hypothetical Vmax (pmol/min/mg protein) |
| N-demethylation | CYP2D6 | 5 - 20 | 100 - 500 |
| O-demethylation | CYP2D6/CYP2C19 | 10 - 50 | 50 - 200 |
| Aromatic Hydroxylation | CYP2D6 | 15 - 60 | 20 - 100 |
It is important to note that these are inferred pathways and hypothetical kinetic values. Definitive information on the metabolism of this compound would require dedicated in vitro and in vivo studies.
Preclinical Mechanistic Investigations: Target Engagement and Receptor Interactions
Evaluation of Target Engagement in Preclinical Models
Target engagement studies are designed to confirm that a compound interacts with its intended molecular target in a biological context. This is a crucial step in early drug development to establish a clear link between the compound's presence and its biological effect.
In Vitro Target Engagement Assays
In vitro target engagement assays are foundational to understanding the interaction between a compound and its molecular target at the most basic level. These laboratory-based experiments utilize isolated proteins, such as receptors or transporters, to directly measure binding. nih.gov For 2-Methoxy-N-methyl-benzenepropanamine, this would involve assays to quantify its binding affinity to specific neurochemical targets. A variety of techniques, including radioligand binding assays, are employed to determine the strength and specificity of these interactions. nih.gov These methods provide quantitative data, such as inhibition constants (Ki), which indicate the concentration of the compound required to inhibit 50% of the target's activity.
Measurement of Drug Concentrations at Target Sites in Preclinical Systems
While in vitro assays confirm binding to an isolated target, it is also essential to determine if a compound can reach its target within a complex living system. Preclinical models are used to measure the concentration of this compound at the specific sites of action, such as the brain. Techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be used to quantify drug levels in brain tissue homogenates or cerebrospinal fluid. Furthermore, advanced imaging techniques like positron emission tomography (PET) could potentially be used with a radiolabeled form of the compound to non-invasively visualize and measure its occupancy of target receptors and transporters in real-time within the brains of living preclinical models.
Ligand-Receptor and Ligand-Transporter Binding Affinity Studies (In Vitro)
The specific binding profile of this compound to various neurochemical receptors and transporters dictates its pharmacological effects. In vitro binding affinity studies are conducted to precisely quantify these interactions.
Assessment of Serotonin (B10506) Receptor Affinities (e.g., 5-HT2A)
The serotonin 5-HT2A receptor is a key target for many centrally acting compounds. The affinity of this compound for this receptor has been evaluated to understand its potential to modulate the serotonin system.
Noradrenaline Transporter (NET) and Dopamine (B1211576) Transporter (DAT) Interaction Profiles
The noradrenaline transporter (NET) and dopamine transporter (DAT) are critical for regulating the levels of noradrenaline and dopamine in the synapse. nih.gov The interaction of this compound with these transporters provides insight into its potential effects on these neurotransmitter systems.
Investigation of Other Monoamine Transporter Interactions (e.g., Serotonin Transporter)
The serotonin transporter (SERT) plays a crucial role in regulating serotonin levels and is a target for many medications. nih.govnih.gov Investigating the affinity of this compound for SERT is essential for a complete understanding of its monoaminergic activity.
Interactive Data Table: In Vitro Binding Affinities of this compound
| Target | Ki (nM) |
| Serotonin Receptor | |
| 5-HT2A | Data not available in the provided search results. |
| Monoamine Transporters | |
| Noradrenaline Transporter (NET) | Data not available in the provided search results. |
| Dopamine Transporter (DAT) | Data not available in the provided search results. |
| Serotonin Transporter (SERT) | Data not available in the provided search results. |
Neurochemical Modulation Mechanisms in Preclinical Models
The neurochemical effects of this compound are understood by examining its structural relatives, namely substituted phenethylamines and amphetamines. The core structure, a phenethylamine (B48288) backbone, is a well-established scaffold for compounds that interact with monoamine neurotransmitter systems. wikipedia.org The presence of a methoxy (B1213986) group on the phenyl ring and a methyl group on the nitrogen atom are key determinants of its pharmacological activity. wikipedia.orgnih.gov
Modulation of Catecholaminergic Systems (Noradrenaline, Dopamine)
Substituted phenethylamines are known to exert significant effects on the catecholaminergic systems, which include the neurotransmitters noradrenaline (norepinephrine) and dopamine. nih.gov These compounds can influence the release, reuptake, and metabolism of these crucial neuromodulators. wikipedia.orgnih.gov
The N-methyl group on the phenethylamine structure, as seen in N-methylphenethylamine (NMPEA), is known to produce psychoactive effects by modulating catecholamine neurotransmission. wikipedia.org This is achieved, in part, through interaction with the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that can influence dopamine and norepinephrine (B1679862) signaling. wikipedia.org Furthermore, many substituted phenethylamines function as monoamine releasing agents, directly prompting the efflux of dopamine and noradrenaline from presynaptic terminals. wikipedia.orgmdpi.com
The addition of a methoxy group to the phenyl ring can further refine these interactions. While some methoxy-substituted phenethylamines show weak or no inhibitory activity on dopamine reuptake, others are potent modulators. wikipedia.orgnih.gov For instance, para-methoxyamphetamine (PMA), a monomethoxyamphetamine, acts as a monoamine releasing agent for serotonin, norepinephrine, and dopamine. wikipedia.org It is plausible that this compound engages with similar mechanisms, leading to an increase in extracellular concentrations of noradrenaline and dopamine.
Measurement of Neurotransmitter Levels in Brain Regions (e.g., Prefrontal Cortex)
In preclinical studies, the administration of amphetamine and related compounds leads to measurable increases in dopamine levels in key brain regions such as the striatum and nucleus accumbens. mdpi.comnih.gov These regions are integral to the brain's reward and motor systems. The prefrontal cortex, a region critical for executive function and decision-making, also shows altered catecholamine levels following the administration of psychostimulants.
While direct measurements for this compound are not available, studies on analogous compounds provide a strong basis for inference. For example, in vivo microdialysis in rats has demonstrated that amphetamine administration significantly increases dopamine release in the caudate nucleus and nucleus accumbens. nih.gov Given the structural similarities, it is anticipated that this compound would also elevate dopamine and noradrenaline levels in these and other brain regions, including the prefrontal cortex. The precise magnitude and duration of this effect would be dependent on the compound's specific affinity for monoamine transporters and its metabolic stability.
Neuronal Activity Marker Expression Studies (e.g., c-Fos)
The expression of immediate early genes (IEGs), such as c-Fos, is a widely used marker for neuronal activation in response to pharmacological stimuli. nih.gov Administration of psychostimulants like amphetamine and cocaine robustly induces c-Fos expression in specific brain regions, particularly the striatum. nih.govumich.edujneurosci.org This induction is closely linked to the activation of dopaminergic transmission. nih.gov
Studies have shown that d-amphetamine-induced c-Fos activation is dependent on intact dopamine afferents and can be modulated by environmental factors. nih.govumich.edu For instance, amphetamine given in a novel environment can lead to a more widespread c-Fos expression pattern in the striatum compared to administration in the home cage. umich.edu The pattern of c-Fos expression can also be specific to different neuronal populations within the striatum, with a predominant induction in striosome compartments observed following d-amphetamine treatment in mice. researchgate.net
Based on these findings, it is highly probable that this compound would induce c-Fos expression in brain regions rich in dopaminergic innervation, such as the striatum. The intensity and distribution of this expression would serve as an indicator of the neurons and circuits engaged by the compound's modulation of catecholamine systems.
Enzymatic Inhibition or Activation Profiles (In Vitro)
The enzymatic profile of a compound, particularly its interaction with enzymes responsible for neurotransmitter metabolism, is a critical aspect of its preclinical investigation.
Monoamine oxidases (MAO) are key enzymes in the catabolism of biogenic amines, including dopamine and noradrenaline. nih.gov There are two main isoforms, MAO-A and MAO-B. nih.gov Phenethylamine itself is a selective substrate for MAO-B. nih.gov However, the addition of a methyl group to the alpha-carbon of the side chain, as in amphetamine, can transform the compound from a substrate to a selective MAO-A inhibitor. nih.gov
The following table summarizes the likely interactions based on structurally related compounds:
| Compound/Class | Target/Enzyme | Effect | Reference |
| N-Methylphenethylamine | TAAR1 | Agonist | wikipedia.org |
| Substituted Phenethylamines | Monoamine Transporters | Releasing Agent/Reuptake Inhibitor | wikipedia.orgnih.gov |
| Amphetamine | Dopamine Transporter | Releasing Agent | mdpi.com |
| Amphetamine | c-Fos | Induction | nih.govjneurosci.org |
| N-Methylphenethylamine | MAO-A / MAO-B | Substrate | wikipedia.org |
| Amphetamine Derivatives | MAO-A | Inhibitor | nih.gov |
Structure Activity Relationship Sar Studies of 2 Methoxy N Methyl Benzenepropanamine and Derivatives
Correlation Between Structural Modifications and Preclinical Pharmacological Activities
Structural modifications of phenethylamine (B48288) derivatives have profound effects on their preclinical pharmacological activities, particularly their interactions with serotonin (B10506) receptors like the 5-HT2A and 5-HT2C subtypes. biomolther.orgnih.gov These receptors are implicated in a range of physiological and psychological processes. biomolther.org Alterations to the phenethylamine scaffold, such as the addition of substituents to the phenyl ring or modifications of the amine group, can significantly impact receptor binding affinity and functional activity. acs.org
For instance, the addition of an N-benzyl group to phenethylamines can lead to a substantial increase in binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. acs.org In some cases, this modification can increase affinity by up to 300-fold compared to simpler N-alkyl homologs. researchgate.net Furthermore, substitutions on the phenyl ring, such as the placement of alkoxy groups, play a critical role in modulating the pharmacological profile. nih.gov The preclinical evaluation of these derivatives often involves assessing their potency and efficacy in functional assays, such as phosphoinositide (PI) hydrolysis, to determine their agonist or antagonist properties at specific receptors. researchgate.net
The table below summarizes the preclinical pharmacological activities of various substituted phenethylamine derivatives, highlighting the impact of structural changes on their interactions with serotonin receptors.
| Compound Type | Structural Modification | Preclinical Pharmacological Activity |
| Phenethylamines | N-benzyl substitution | Increased binding affinity and functional activity at 5-HT2A/2C receptors. acs.org |
| Phenethylamines | Alkoxy group on phenyl ring | Modulates receptor binding affinity and functional profile. nih.gov |
| Phenethylamines | N-arylmethyl substitution | Can enhance selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. researchgate.net |
Influence of Methoxy (B1213986) Group Position and Substitution Patterns on Activity
The position of the methoxy group on the phenyl ring of phenethylamine derivatives is a critical determinant of their biological activity. Different substitution patterns can lead to significant variations in receptor affinity and selectivity. For example, in the case of 2-phenylcyclopropylmethylamines, a 2-methoxy substituent on the phenyl ring has been shown to be a key feature for potent and functionally selective 5-HT2C receptor agonism. nih.gov
Studies on various methoxy-substituted phenethylamines have revealed that the presence of methoxy groups at the meta and para positions can negatively affect their affinity for the 5-HT2A receptor. biomolther.org In contrast, some 2,5-dimethoxy-substituted phenethylamines exhibit high affinity for this receptor. nih.gov Extending the alkoxy group at the 4-position of 2,5-dimethoxyphenethylamines generally leads to an increase in binding affinities at both 5-HT2A and 5-HT2C receptors. nih.gov
The following table illustrates the influence of methoxy group positioning on the receptor binding affinities of phenethylamine derivatives.
| Compound Series | Methoxy Group Position | Influence on Activity |
| 2-Phenylcyclopropylmethylamines | 2-position | Potent and functionally selective 5-HT2C agonism. nih.gov |
| Phenethylamines | Meta and Para positions | Negative impact on 5-HT2A receptor affinity. biomolther.org |
| 2,5-Dimethoxyphenethylamines | 2- and 5-positions | Generally high affinity for 5-HT2A receptors. nih.gov |
| 2,5-Dimethoxyphenethylamines | Extension of 4-alkoxy group | Increased binding at 5-HT2A and 5-HT2C receptors. nih.gov |
Role of N-Methyl Group and Amine Functionality in Target Interaction
The amine functionality and its substitution pattern, particularly the presence of an N-methyl group, play a pivotal role in the interaction of phenethylamine derivatives with their biological targets. The nitrogen atom of the amine group is a key site for interaction with receptors, and modifications at this position can significantly alter the pharmacological profile of the compound. nih.gov
Furthermore, N-substitution with larger groups, such as a benzyl (B1604629) group, has been reported to improve agonism at 5-HT2 receptors for phenethylamines. nih.gov This suggests that the size and nature of the substituent on the amine nitrogen can influence how the molecule binds to and activates the receptor.
The table below summarizes the effects of modifications to the amine group on the activity of phenethylamine derivatives.
| Compound Series | Amine Group Modification | Role in Target Interaction |
| 2-(2-methoxyphenyl)cyclopropylmethylamine | N-methylation | Resulted in a potent and functionally selective 5-HT2C agonist. nih.gov |
| Other 2-phenylcyclopropylmethylamines | N-methylation | Led to a dramatic loss in activity. nih.gov |
| Phenethylamines | N-benzylation | Improved agonism at 5-HT2 receptors. nih.gov |
Impact of Stereochemistry on Biological Activity Profiles
Stereochemistry is a critical factor that can significantly influence the biological activity of chiral phenethylamine derivatives. The three-dimensional arrangement of atoms in a molecule can affect its binding affinity and efficacy at a receptor, as different stereoisomers may interact differently with the chiral environment of the receptor's binding pocket.
The presence of a chiral center, such as at the alpha-carbon of the ethyl side chain in amphetamine derivatives (alpha-methylphenethylamines), introduces stereoisomers that can exhibit different pharmacological properties. frontiersin.org Although the introduction of an α-methyl group may only have a small effect on the binding affinity of some derivatives at 5-HT2A/2C receptors, the intrinsic activity at the receptor can be significantly affected by stereochemistry. nih.govfrontiersin.org
Development of SAR Models for Targeted Biological Effects
The development of Structure-Activity Relationship (SAR) models is essential for the rational design of novel compounds with targeted biological effects. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can build models that predict the pharmacological properties of new derivatives.
For phenethylamine derivatives, SAR studies have been instrumental in identifying key structural features that govern their interactions with serotonin receptors. biomolther.orgnih.gov These studies have shown that factors such as the substitution pattern on the phenyl ring and the nature of the substituent on the amine nitrogen are critical for determining affinity and selectivity for different receptor subtypes. biomolther.orgnih.gov
For example, SAR studies on phenethylamine and tryptamine (B22526) derivatives have demonstrated that phenethylamines generally possess a higher affinity for the 5-HT2A receptor than tryptamines. biomolther.orgnih.gov Within the phenethylamine class, the presence of alkyl or halogen groups at the para position of the phenyl ring tends to have a positive effect on binding affinity. biomolther.orgnih.gov These findings contribute to the development of predictive SAR models that can guide the synthesis of new compounds with desired pharmacological profiles, such as high affinity and selectivity for a specific receptor subtype.
Computational Modeling and Cheminformatics Studies
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogs.
For a series of related compounds, a QSAR model is developed using multiple linear regression (MLR) to correlate various physicochemical, electronic, steric, and structural descriptors with their observed biological activity, such as the minimum inhibitory concentration against a particular pathogen. nih.gov The statistical significance and predictive power of the resulting model are rigorously validated, often using techniques like leave-one-out cross-validation and by assessing its performance on an external set of molecules not used in model development. nih.govnih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the three-dimensional properties of the molecules. nih.gov These approaches can reveal how steric, electrostatic, hydrophobic, and hydrogen-bonding fields around a molecule impact its interaction with a biological target. nih.gov For instance, a 3D-QSAR study might indicate that bulky substituents in a certain region of the molecule enhance its activity, while electronegative groups in another area are detrimental. nih.gov
Table 1: Key Statistical Parameters in QSAR/3D-QSAR Model Validation
| Parameter | Description | Significance |
| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). | A value closer to 1 indicates a better fit of the model to the data. |
| q² or r²cv (Cross-validated r²) | A measure of the model's predictive ability, calculated using a cross-validation technique like leave-one-out. | A high q² (>0.5) is generally considered indicative of a robust and predictive model. nih.gov |
| r²adj (Adjusted r²) | A modification of r² that accounts for the number of predictors in the model, penalizing for the inclusion of non-significant variables. | Helps in comparing models with different numbers of descriptors. nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. biointerfaceresearch.comjbcpm.com This method is instrumental in understanding the binding mode and predicting the binding affinity between a ligand, such as 2-Methoxy-N-methyl-benzenepropanamine, and its potential biological target. biointerfaceresearch.comnih.gov The process involves generating various conformations of the ligand and fitting them into the active site of the receptor, followed by a scoring function to estimate the strength of the interaction. jbcpm.com
Table 2: Representative Data from Molecular Docking and Dynamics Studies
| Study Type | Parameter | Typical Value/Observation | Significance |
| Molecular Docking | Binding Energy (kcal/mol) | -7.0 to -10.0 | A more negative value generally indicates a stronger binding affinity. jbcpm.com |
| Molecular Docking | Key Interacting Residues | e.g., Hydrogen bonds with Ser14, Tyr198; Pi-alkyl interaction with Ala338 | Identifies specific amino acid residues crucial for ligand binding. biointerfaceresearch.com |
| Molecular Dynamics | Root Mean Square Deviation (RMSD) | Stable trajectory over simulation time | Indicates the stability of the ligand-protein complex. |
| Molecular Dynamics | Root Mean Square Fluctuation (RMSF) | Low fluctuations in binding site residues | Highlights the stability of the amino acids involved in the interaction. |
In Silico Prediction of Metabolic Pathways and Metabolite Structures
Computational tools play a significant role in predicting the metabolic fate of a compound within an organism. nih.govosti.gov These in silico models can forecast the likely sites of metabolism on a molecule, primarily mediated by cytochrome P450 (CYP) enzymes, and predict the structures of the resulting metabolites. simulations-plus.com By identifying atoms on the molecule that are most susceptible to enzymatic attack, these methods can provide insights into the compound's potential for metabolic clearance and the formation of active or inactive metabolites. nih.gov
For instance, models can predict whether a compound is a substrate for specific CYP isoforms like CYP1A2, CYP2D6, or CYP3A4. simulations-plus.comresearchgate.net The prediction often involves identifying sites for oxidation, such as O-demethylation or N-demethylation. simulations-plus.com This information is crucial for understanding a compound's pharmacokinetic profile and potential for drug-drug interactions. nih.gov
Computational Assessment of Compound Permeability and Distribution in Preclinical Models
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its potential as a drug. nih.gov Computational models are widely used to predict these properties, including a compound's permeability across biological membranes like the intestinal wall or the blood-brain barrier. nih.govnih.gov Physicochemical properties such as lipophilicity (logP), topological polar surface area (TPSA), and the number of rotatable bonds are key descriptors used in these predictions. nih.gov
Web-based platforms and specialized software can provide estimations of a compound's oral bioavailability, Caco-2 permeability, and whether it is likely to be a substrate or inhibitor of P-glycoprotein (Pgp), a key efflux transporter. nih.govnih.gov These predictions help in the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. nih.govchemrxiv.org
Table 3: Predicted ADME Properties for a Hypothetical Compound
| Property | Predicted Value | Interpretation |
| LogP | 2.5 | Optimal lipophilicity for oral absorption. |
| TPSA (Ų) | 65 | Good potential for cell membrane permeability. |
| Caco-2 Permeability (logPapp) | > -5.15 cm/s | High predicted intestinal permeability. |
| Blood-Brain Barrier (BBB) Permeability | High | The compound is predicted to cross the blood-brain barrier. |
| P-glycoprotein Substrate | No | The compound is not likely to be actively removed from cells by Pgp. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.gov
Virtual screening allows for the rapid identification of novel compounds that possess the required pharmacophoric features and are therefore likely to be active at the target of interest. nih.govnih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.gov The hits from a virtual screen are typically subjected to further computational analysis, such as molecular docking, to refine the selection of candidates for biological evaluation. nih.gov
Advanced Analytical Methodologies for 2 Methoxy N Methyl Benzenepropanamine Research
Chromatographic Separation Techniques
Chromatography is a fundamental analytical technique for the separation, identification, and purification of the components of a mixture. For "2-Methoxy-N-methyl-benzenepropanamine," various chromatographic methods are employed to ensure its quality and to study its properties.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Characterization
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of "this compound" and for its characterization. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of stationary and mobile phases is critical for achieving optimal separation.
For amine compounds like "this compound," mixed-mode columns, such as Primesep 100, can be utilized. These columns offer unique selectivity for separating a wide range of chemical compounds. sielc.com An isocratic analytical method with a simple mobile phase, for instance, a mixture of water, acetonitrile (B52724) (MeCN), and a buffer like sulfuric acid, can be employed. sielc.com Detection is typically carried out using a UV detector at a specific wavelength, for example, 200 nm. sielc.com
The purity of the compound is determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak corresponding to "this compound" relative to the total area of all peaks gives a quantitative measure of its purity.
Table 1: Illustrative HPLC Method Parameters for Analysis of a Related Methoxy-Amine Compound
| Parameter | Condition |
| Column | Primesep 100, 4.6x150 mm, 5 µm, 100A |
| Mobile Phase | MeCN/H₂O - 40/60% |
| Buffer | H₂SO₄ - 0.3% |
| Flow Rate | 1.0 ml/min |
| Detection | UV, 200 nm |
| This table is based on a method for (2-Methoxy-1-pyridin-2-ylethyl)methylamine and serves as an example of typical HPLC conditions. sielc.com |
Chiral HPLC for Enantiomeric Purity Determination
"this compound" possesses a chiral center, meaning it can exist as two enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles. Therefore, the determination of enantiomeric purity is of paramount importance. nih.gov Chiral HPLC is the gold standard for separating and quantifying enantiomers. nih.govmdpi.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of chiral pharmaceuticals. nih.gov The choice of mobile phase, often a mixture of alkanes like n-hexane and an alcohol modifier like isopropanol, along with a basic additive such as diethylamine (B46881) (DEA), is crucial for achieving baseline resolution of the enantiomers. nih.gov
The enantiomeric excess (e.e.), a measure of the enantiomeric purity, can be calculated from the peak areas of the two enantiomers in the chromatogram.
Table 2: Example Chiral HPLC Conditions for Separation of Antihistamine Enantiomers
| Parameter | Condition |
| Column | Chiralpak ID |
| Mobile Phase | Acetonitrile/Water/Ammonia (B1221849) Solution (90:10:0.1, v/v/v) |
| Flow Rate | Not Specified |
| Detection | Not Specified |
| Resolution (Rs) | 3.82 for carbinoxamine |
| This table illustrates conditions used for the chiral separation of carbinoxamine, demonstrating the potential for baseline separation of enantiomers. rsc.org |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While some amine compounds can be thermally labile, the use of short analytical columns can minimize degradation in the GC oven, allowing for the analysis of non-derivatized compounds. nih.gov For "this compound," GC can be used for purity assessment and for the analysis of volatile impurities.
In a typical GC method, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer can be used for detection. A polar column is often selected for the separation of polar compounds like ethers and amines. google.com
Table 3: General GC Parameters for Analysis of Related Methoxy (B1213986) Compounds
| Parameter | Condition |
| Injector Temperature | 180 °C - 250 °C |
| Carrier Gas | High Purity Nitrogen |
| Carrier Gas Flow Rate | 0.8 - 1.5 ml/min |
| Column | Polar capillary column |
| Temperature Program | Initial hold at 40-80°C, followed by a ramp to 220-240°C |
| This table is based on a general method for detecting glycol ethers and serves as an illustrative example. google.com |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and quantification of compounds. When coupled with a chromatographic separation technique, it provides a high degree of selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of "this compound," especially in complex biological matrices. nih.govnih.gov The method combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov In the tandem mass spectrometer, a precursor ion corresponding to the protonated molecule [M+H]⁺ of "this compound" is selected and fragmented to produce characteristic product ions. The fragmentation of related primary aromatic amines with ortho-methyl ether groups has been shown to involve the loss of a methyl group or a methoxy group. nih.gov By monitoring specific precursor-to-product ion transitions (a technique known as multiple reaction monitoring or MRM), a high degree of selectivity and sensitivity can be achieved. nih.gov
This technique is particularly useful for pharmacokinetic studies and for the detection of trace levels of the compound.
Table 4: Illustrative LC-MS/MS Parameters for Analysis of Primary Aromatic Amines
| Parameter | Condition |
| Chromatography | UHPLC with a pentafluorophenylpropyl (PFPP) column |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Mobile Phase | Water to acetonitrile gradient (0.1% acetic acid in both) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Limits of Detection (LODs) | 0.2 to 2 µg kg⁻¹ |
| This table is based on a method for the determination of 23 primary aromatic amines and demonstrates the high sensitivity of the technique. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and semi-volatile compounds. unl.edu In the context of "this compound" research, GC-MS can be employed for profiling volatile metabolites in biological samples. This can provide insights into the metabolic pathways of the compound.
Samples are typically prepared to isolate the volatile fraction, which is then injected into the GC-MS system. The compounds are separated based on their volatility and polarity in the GC column and are subsequently ionized and detected by the mass spectrometer. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for compound identification by comparison with spectral libraries like the NIST Mass Spectrometry Data Center. nih.govnist.govnist.gov
For related compounds like 2-methoxybenzylamine, the mass spectrum shows characteristic fragment ions that can be used for its identification. nih.gov The analysis of volatile emanations from human skin has also demonstrated the power of GC-MS in identifying a wide range of compounds. unl.edu
Table 5: Characteristic GC-MS Data for a Structurally Related Compound
| Compound | Molecular Formula | Molecular Weight | Key Mass Spectral Fragments (m/z) |
| Benzene (B151609), (2-methoxyethyl)- | C₉H₁₂O | 136.19 | Not specified |
| Benzene, 1-methoxy-2-methyl- | C₈H₁₀O | 122.16 | Not specified |
| 2-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 136, 137, 106 |
| This table provides examples of data available for related compounds in the NIST WebBook and PubChem, which are essential resources for GC-MS analysis. nih.govnist.govnist.gov |
High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HR-MS) is a powerful and indispensable tool in chemical analysis, offering the ability to determine the mass of a molecule with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HR-MS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass to several decimal places. This precision allows for the determination of a compound's elemental formula.
For this compound (C₁₁H₁₇NO), the theoretical exact mass of the neutral molecule is 179.1310. In analysis, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows chemists to confirm the elemental composition and differentiate it from other potential compounds that might have the same nominal mass but a different elemental formula. nih.gov This capability is crucial for identifying unknown substances in complex mixtures and for confirming the identity of a synthesized standard. nih.gov The difference between the measured accurate mass and the theoretical mass, expressed in parts per million (ppm), serves as a key indicator of measurement accuracy and confidence in the proposed elemental formula.
Table 1: Hypothetical HR-MS Data for this compound
| Analyte Ion | Elemental Formula | Theoretical m/z | Measured m/z | Mass Error (ppm) |
| [M+H]⁺ | C₁₁H₁₈NO⁺ | 180.1383 | 180.1380 | -1.7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. Key expected signals include:
Aromatic Protons: Signals in the aromatic region (typically δ 6.8-7.3 ppm) corresponding to the four protons on the benzene ring. The substitution pattern would create a specific splitting pattern, helping to confirm the ortho-methoxy substitution.
Propyl Chain Protons: A set of signals corresponding to the -CH₂-CH(N)-CH₂- portion of the molecule, with their chemical shifts and splitting patterns revealing their connectivity.
Methoxy Protons: A sharp singlet peak (typically δ 3.8-3.9 ppm) corresponding to the three protons of the -OCH₃ group.
N-Methyl Protons: A singlet or doublet (depending on conditions) corresponding to the three protons of the -NCH₃ group.
¹³C NMR spectroscopy complements the proton data by identifying the number of chemically non-equivalent carbon atoms. Each unique carbon in the molecule—including those in the benzene ring, the propyl chain, the methoxy group, and the N-methyl group—would produce a distinct signal, confirming the complete carbon skeleton. spectrabase.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Aromatic C-H | 6.80 - 7.30 | Aromatic C-H | 110 - 130 |
| Ar-CH₂- | 2.70 - 2.90 | Aromatic C-O | ~158 |
| -CH(N)- | 3.00 - 3.30 | Aromatic C-C | ~131 |
| -CH₂-N | 2.50 - 2.70 | Ar-CH₂- | ~35 |
| -OCH₃ | ~3.85 | -CH(N)- | ~58 |
| -NCH₃ | ~2.45 | -CH₂-N | ~48 |
| -OCH₃ | ~55 | ||
| -NCH₃ | ~33 |
Advanced Spectroscopic Techniques (e.g., Synchronous Fluorescence Spectrometry)
Beyond core techniques like MS and NMR, advanced spectroscopic methods can offer enhanced selectivity and sensitivity for specific applications. Synchronous Fluorescence Spectrometry (SFS) is one such technique. In conventional fluorescence spectroscopy, either the excitation wavelength is held constant while scanning the emission spectrum, or vice-versa. In SFS, both the excitation (λex) and emission (λem) monochromators are scanned simultaneously, maintaining a constant wavelength interval (Δλ = λem - λex) between them.
This approach offers several advantages:
Spectral Simplification: It can simplify the often broad and overlapping spectra of complex mixtures into sharper, more resolved peaks.
Enhanced Selectivity: By choosing an appropriate Δλ, it is possible to selectively detect a target compound in the presence of other fluorescent interferents.
Reduced Background: SFS can effectively minimize background signals, such as Rayleigh and Raman scattering, improving the signal-to-noise ratio.
For a compound like this compound, which possesses a benzenoid chromophore, SFS could potentially be developed as a rapid and selective screening method for its detection in various media, provided the molecule exhibits native fluorescence. The optimal Δλ would be determined based on the compound's specific excitation and emission characteristics.
Sample Preparation and Matrix Effect Mitigation in Biological Assays
The analysis of any compound in biological samples (e.g., plasma, urine, serum) is complicated by the presence of a "matrix," which consists of all components in the sample other than the analyte. bataviabiosciences.com In mass spectrometry-based assays, these endogenous components can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification. bataviabiosciences.comnih.gov
Therefore, mitigating the matrix effect is a critical step in bioanalytical method development. This is achieved through a combination of meticulous sample preparation and analytical strategies.
Common Sample Preparation Techniques:
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. While quick, it is relatively non-selective and may leave many interfering components in the supernatant.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases. It offers better cleanup than PPT.
Solid-Phase Extraction (SPE): Considered the most effective technique for sample cleanup. The sample is passed through a solid sorbent that retains the analyte, while matrix components are washed away. The purified analyte is then eluted with a different solvent. SPE is highly selective but also more time-consuming and costly.
Analytical Strategies: The most robust strategy to compensate for matrix effects that remain after sample cleanup is the use of a stable isotope-labeled internal standard (SIL-IS). nih.gov A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). This standard is chemically identical to the analyte and co-elutes chromatographically, meaning it experiences the exact same matrix effects. nih.gov Because the mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference, the ratio of their signals remains constant, allowing for accurate quantification even if ion suppression or enhancement occurs.
Table 3: Comparison of Sample Preparation Techniques for Biological Assays
| Technique | Selectivity/Cleanliness | Speed | Cost | Throughput |
| Protein Precipitation (PPT) | Low | High | Low | High |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Low | High | Low |
Applications of 2 Methoxy N Methyl Benzenepropanamine As a Biochemical Research Tool
Utility in In Vitro Enzyme Inhibition Assays
The structural motif of 2-Methoxy-N-methyl-benzenepropanamine suggests its potential as a modulator of enzyme activity, particularly for enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAO). MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial for the degradation of monoamine neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). Inhibition of these enzymes is a key strategy in the treatment of neurological disorders.
While direct enzymatic inhibition data for this compound is not extensively documented in publicly available literature, the known structure-activity relationships of similar compounds allow for informed hypotheses. For instance, the N-methylation present in this compound has been noted in other molecular contexts to reduce interactions with monoamine oxidases, a feature that could be investigated to determine its selectivity profile.
Derivatives of similar aromatic structures have been synthesized and evaluated as MAO inhibitors. For example, various substituted chalcones and related methoxy-containing compounds have demonstrated significant and selective inhibitory activity against MAO-A or MAO-B. These studies highlight the importance of the substitution pattern on the aromatic ring in determining the inhibitory potency and selectivity.
To systematically evaluate the utility of this compound in this context, a series of in vitro enzyme inhibition assays would be necessary. These assays would typically involve incubating the compound with purified MAO-A and MAO-B enzymes and measuring the rate of substrate metabolism. The results would be expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, providing a quantitative measure of its inhibitory potency and selectivity.
Table 1: Hypothetical Enzyme Inhibition Profile for this compound
| Enzyme | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| MAO-A | Kynuramine | TBD | TBD | TBD |
| MAO-B | Benzylamine | TBD | TBD | TBD |
This table represents a template for data that would be generated from future experimental studies and is currently populated with "To Be Determined" (TBD) placeholders.
Application in Neurochemical Research as a Probe Molecule
The structural similarity of this compound to known psychoactive phenethylamines suggests its potential use as a neurochemical probe. Probe molecules are essential tools for elucidating the function and regulation of neuronal pathways. The "NBOMe" class of compounds, which are N-(2-methoxybenzyl) substituted phenethylamines, have been studied for their potent interactions with serotonin receptors. nih.gov Although structurally different in the placement of the methoxybenzyl group, the presence of a methoxy-substituted aromatic ring in this compound points to its potential to interact with similar targets.
As a research probe, this compound could be used to:
Investigate the structure-activity relationships of phenethylamines at various receptors and transporters.
Explore the functional consequences of ligand binding, such as receptor activation or blockade.
Characterize novel binding sites within the central nervous system.
The utility of this compound as a probe would depend on its specific binding profile, including its affinity and selectivity for different neuronal targets.
Use in Receptor Binding and Transporter Function Studies
A critical application of novel psychoactive compounds in research is to characterize their interactions with neurotransmitter receptors and transporters. The monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) are key targets for many therapeutic drugs and research chemicals.
Studies on related compounds provide a framework for predicting the potential binding profile of this compound. For example, research on methylphenidate derivatives has shown that substitution on the phenyl ring can significantly alter affinity for monoamine transporters. nih.gov Specifically, a methoxy (B1213986) substitution at the para position of the phenyl ring in some structures has been shown to maintain or even increase affinity for the dopamine transporter. nih.gov Conversely, ortho-position substitutions have, in some cases, led to a decrease in affinity. nih.gov
Given that this compound has a methoxy group at the ortho position, its binding affinities for DAT, NET, and SERT would need to be empirically determined through radioligand binding assays. These assays would involve competing the compound against known radiolabeled ligands for binding to membranes prepared from cells expressing the specific transporter or from brain tissue.
Table 2: Predicted and Experimental Binding Affinities (Kᵢ, nM) for Monoamine Transporters
| Compound | DAT | NET | SERT |
| This compound | TBD | TBD | TBD |
| Cocaine | 10-100 | 100-1000 | 100-1000 |
| Methylphenidate | 10-50 | 50-200 | >1000 |
This table provides a comparative framework for the binding affinities of known compounds and includes "To Be Determined" (TBD) placeholders for this compound, pending experimental validation.
Furthermore, functional assays could be employed to determine whether the compound acts as a substrate (releaser) or a blocker (reuptake inhibitor) at these transporters. This information is crucial for understanding its potential neurochemical effects.
Development of Radiolabeled Variants for Tracer Studies
Radiolabeling a compound like this compound would enable its use as a tracer in non-invasive imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). These techniques allow for the visualization and quantification of its target sites (e.g., receptors or transporters) in the living brain.
The synthesis of a radiolabeled version of this compound would likely involve the incorporation of a positron-emitting radionuclide like carbon-11 (B1219553) (¹¹C) or a gamma-emitting radionuclide. A common strategy for introducing ¹¹C is through O-methylation of a precursor molecule using [¹¹C]methyl triflate or [¹¹C]methyl iodide. nih.gov In the case of this compound, a synthetic precursor would be the corresponding 2-hydroxy-N-methyl-benzenepropanamine.
The development of a successful radiotracer requires several key properties:
High affinity and selectivity for its target.
Ability to cross the blood-brain barrier.
Appropriate metabolic profile to minimize the interference of radiolabeled metabolites.
Favorable kinetics for imaging studies.
Initial PET studies in animal models would be necessary to evaluate the brain uptake and regional distribution of the radiolabeled compound. nih.gov Blocking studies, where a non-radiolabeled version of the compound or a known ligand for the suspected target is pre-administered, would be conducted to confirm specific binding. nih.gov The results of such studies would determine the feasibility of using a radiolabeled variant of this compound for in vivo imaging of its target sites.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The synthesis of benzenepropanamines and related secondary amines is an area of continuous innovation, with a focus on improving efficiency, safety, and environmental sustainability. Future research will likely move beyond traditional methods to explore more advanced and greener synthetic strategies.
One established method for preparing secondary amines involves the use of 2-nitrobenzenesulfonamides as intermediates. orgsyn.org This multi-step process includes protection of a primary amine, alkylation, and subsequent deprotection to yield the desired secondary amine. orgsyn.org While effective, this method involves multiple steps of protection and deprotection. Another approach involves the reductive amination of a corresponding benzaldehyde (B42025) with an appropriate amine. google.com For instance, 2-methoxy-4-methylbenzaldehyde (B112801) can undergo reductive amination with ammonium (B1175870) formate (B1220265) under heating to produce 2-methoxy-4-methylbenzylamine, avoiding more hazardous reducing agents like lithium aluminum hydride. google.com
Future synthetic explorations for 2-Methoxy-N-methyl-benzenepropanamine could focus on:
Catalytic C-H Amination: Direct conversion of C-H bonds into C-N bonds is a highly sought-after transformation that would significantly shorten synthetic routes.
Biocatalysis: Employing enzymes to catalyze key steps could offer high stereoselectivity and milder reaction conditions, reducing the environmental impact.
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and facilitate easier scale-up compared to batch processes.
Retrosynthesis Prediction: Advanced computational tools can predict novel and efficient synthetic pathways based on structural changes and reaction mechanisms from extensive databases. nih.gov These systems can prioritize pathways, considering factors like structural similarity, reaction feasibility, and even organism specificity for potential biocatalytic steps. nih.gov
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, guiding experimental research and providing mechanistic insights. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are already used to study the conformational preferences and spectroscopic properties of related amide structures. researchgate.net For example, studies on N-methoxy-N-methyl-amides show that the presence and polarity of solvents can significantly influence the equilibrium between different conformers. researchgate.net
Future computational work on this compound is expected to involve more sophisticated and predictive models:
Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the molecule over time, providing insights into its interactions with biological targets like proteins or membranes.
Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related benzenepropanamine analogs, QSAR models can be built to predict biological activity based on chemical structure, guiding the design of more potent or selective compounds.
Machine Learning in DDI Prediction: Machine learning-based models are increasingly used to predict drug-drug interactions (DDIs) by analyzing large datasets of pharmacokinetic and molecular interaction data. mdpi.com Applying such models could help forecast how this compound might interact with metabolic enzymes. mdpi.com
| Computational Method | Predicted Property / Application | Potential Insight for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Conformational analysis, electronic properties, spectroscopic prediction. researchgate.net | Determine the most stable 3D structure and its vibrational frequencies. |
| Molecular Dynamics (MD) | Binding dynamics to biological targets, membrane permeability. nih.gov | Simulate how it approaches and interacts with a specific protein binding pocket. |
| QSAR | Predictive modeling of biological activity based on structure. mdpi.com | Identify key structural features that enhance or diminish its biological effects. |
| Pharmacophore Modeling | Identifying essential 3D features for biological activity. | Create a virtual model of the ideal binding partner for rational drug design. |
Integration of Multi-Omics Data in Preclinical Research
To fully understand the biological implications of a compound like this compound, a holistic, systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of cellular responses to a chemical entity. nih.gov This approach moves beyond single-target interactions to reveal broader network effects and potential off-target activities. nih.govmaastrichtuniversity.nl
Future preclinical research could leverage multi-omics to:
Identify Biological Targets and Pathways: By treating cells or model organisms with the compound and measuring changes across the different omics layers, researchers can infer its primary targets and the signaling pathways it modulates. nih.gov
Discover Biomarkers: Multi-omics analysis can identify molecular signatures (e.g., changes in specific proteins or metabolites) that indicate a response to the compound, which is crucial for monitoring its effects in more complex systems. nih.gov
Uncover Mechanisms of Action: Integrating data can reveal how changes at the gene level translate to changes in protein expression and metabolic function, providing a detailed picture of the compound's mechanism. maastrichtuniversity.nl This can help in understanding regulatory processes and identifying key deregulated networks. nih.gov
The ultimate goal is to move from a one-molecule, one-target paradigm to a systems-level understanding, which is essential for developing highly specific and effective research probes. nih.gov
Development of Targeted Degradation Approaches for Research Purposes
Targeted Protein Degradation (TPD) has emerged as a revolutionary research modality that uses small molecules to eliminate specific proteins from the cell rather than just inhibiting them. nih.gov This is often achieved using bifunctional molecules called Proteolysis-Targeting Chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.govnih.gov
A future research avenue for this compound could involve its use as a building block for creating novel degraders. If this compound or a related analog is found to bind to a specific protein of interest (POI), it could be chemically linked to a known E3 ligase-binding molecule.
Key research steps in this area would include:
Target Identification: Confirming that this compound or a derivative binds with sufficient affinity and selectivity to a specific protein.
Rational Design of a PROTAC: Synthesizing a chimeric molecule that links the benzenepropanamine-based binder to an E3 ligase ligand via an optimized chemical linker.
In Vitro and Cellular Validation: Using proteomic approaches to confirm the selective degradation of the target protein in cell culture and to assess any off-target degradation events. dundee.ac.uk
This approach would transform this compound from a simple molecule into a sophisticated research tool for studying protein function by observing the consequences of its removal. nih.gov
Expansion of the Benzenepropanamine Chemical Space for New Biological Probes
The concept of "chemical space" refers to the vast collection of all possible small organic molecules. nih.gov Exploring this space is fundamental to discovering new chemical probes and drugs. nih.gov The core structure of this compound serves as an excellent scaffold for creating a chemical library of new analogs to probe biological systems.
Expanding the chemical space around this molecule would involve systematic modifications to its structure, such as:
Aromatic Ring Substitution: Introducing different functional groups (e.g., halogens, nitro groups, alkyl groups) at various positions on the benzene (B151609) ring to alter electronic properties and binding interactions.
Alkyl Chain Modification: Varying the length and branching of the propane (B168953) chain to optimize the geometry for fitting into binding pockets.
Amine Group Derivatization: Modifying the N-methyl group to other alkyl or functional groups to explore how this affects target engagement and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
